2-Hydroxy-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
Description
Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-hydroxyethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-8-11(14)12-7-3-5-9-4-1-2-6-10(9)12/h1-2,4,6,13H,3,5,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROLQWEMPXBHKHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one can be achieved through various methods. One common approach involves the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions . Another method includes the use of biocatalysis systems involving asymmetric hydroxylation and diastereoselective oxidation .
Industrial Production Methods
Industrial production of this compound typically involves bulk manufacturing processes that ensure high purity and yield. Companies like ChemScene and CymitQuimica provide bulk custom synthesis and procurement services for this compound .
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group undergoes oxidation to form ketones or carboxylic acids, depending on reaction conditions:
-
Primary oxidizing agents : Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic/alkaline conditions.
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Product : Conversion to 1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1,2-dione via hydroxyl-to-ketone oxidation.
Key Observations:
| Reagent | Conditions | Major Product | Selectivity |
|---|---|---|---|
| H₂O₂ | Room temperature | α-diketone derivative | Moderate |
| KMnO₄/H₂SO₄ | Reflux | Oxidized quinoline ring (aromatization) | High |
Reduction Reactions
The ketone group is susceptible to reduction, yielding secondary alcohols:
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Common agents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) .
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Mechanism : Hydride transfer to the carbonyl carbon, forming 1-(1,2,3,4-tetrahydroquinolin-1-yl)ethane-1,2-diol.
Reaction Efficiency:
| Agent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| NaBH₄ | EtOH | 0–25°C | 72–85 |
| LiAlH₄ | THF | Reflux | 90–95 |
Substitution Reactions
The hydroxyl group participates in nucleophilic substitution, particularly with halogenating agents:
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Example : Reaction with thionyl chloride (SOCl₂) replaces -OH with -Cl, forming 2-chloro-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one.
Halogenation Parameters:
| Halogen Source | Catalyst | Reaction Time | Product Purity |
|---|---|---|---|
| SOCl₂ | Pyridine | 2–4 hours | ≥90% |
| PCl₅ | DCM | 6 hours | 85% |
Electrophilic Reactivity
The compound acts as an electrophile in biological systems, reacting with nucleophilic residues (e.g., cysteine thiols or lysine amines) in proteins. This property underpins its investigation in drug discovery for modulating enzyme activity.
Case Studies from Literature
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N-Deacetylation : A related compound, 1-(3-nitro-2-(p-tolyl)quinolin-1(2H)-yl)ethan-1-one, underwent DIBAL-H-mediated deacetylation to yield secondary amines, demonstrating the reducibility of acetylated tetrahydroquinoline derivatives .
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Anticancer Derivatives : Structural analogs modified via oxidation-reduction cascades showed cytotoxic effects against HeLa cells (IC₅₀ = 15 µM).
Scientific Research Applications
Medicinal Chemistry
2-Hydroxy-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one has been investigated for its therapeutic potential in treating various diseases:
- Antimicrobial Activity: Research indicates that derivatives of tetrahydroquinoline exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi by disrupting cell wall synthesis or membrane integrity.
- Anticancer Potential: Various studies have evaluated the cytotoxic effects of this compound against cancer cell lines such as HeLa and MCF7. The results suggest that it can induce apoptosis and cell cycle arrest in these cells by inhibiting key regulators like CDK2 and CDK9.
| Compound | Cell Line | Mechanism of Action | IC50 (µM) |
|---|---|---|---|
| This compound | HeLa | Apoptosis Induction | 15 |
| This compound | MCF7 | Cell Cycle Arrest | 20 |
Neuroprotective Effects
Recent investigations into the neuroprotective properties of tetrahydroquinoline derivatives suggest their potential in treating neurodegenerative diseases. Animal models have shown that these compounds may reduce oxidative stress and inflammation in neuronal cells, indicating their ability to cross the blood-brain barrier effectively.
Antitubercular Activity
A notable study focused on synthesizing various quinolone derivatives for their antitubercular activity. Specific compounds exhibited significant inhibition against Mycobacterium tuberculosis, highlighting the therapeutic potential of modified tetrahydroquinoline structures in developing new treatments for tuberculosis.
Case Study 1: Anticancer Research
In a clinical setting, a derivative of this compound was tested against multiple cancer cell lines. The results indicated not only inhibition of cell proliferation but also triggering apoptosis through intrinsic pathways involving caspases. These findings support further exploration into its potential as a chemotherapeutic agent .
Case Study 2: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of tetrahydroquinoline derivatives against a range of pathogens. The results demonstrated significant activity against both Gram-positive and Gram-negative bacteria as well as fungi. This highlights the compound's potential as a lead structure for developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 2-Hydroxy-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. It can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the modulation of biological pathways and the exertion of its biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Functional Group Impact
Key structural analogs differ in substituents on the ethanone or tetrahydroquinoline ring, leading to distinct physicochemical and biological properties:
Key Observations:
- Hydroxy vs. Amino Groups: The hydroxy group in the target compound increases polarity and solubility compared to amino analogs, which exhibit higher basicity .
- Positional Isomerism: Moving the hydroxy group from the ethanone (target) to the tetrahydroquinoline ring () alters hydrogen-bonding networks, impacting crystallization and melting points .
Hydrogen Bonding and Crystallography
- The target compound’s hydroxy group forms strong intermolecular H-bonds (O-H···O/N), influencing crystal packing. This contrasts with amino analogs, where N-H···O bonds dominate .
- Ring puckering in tetrahydroquinoline (analyzed via Cremer-Pople parameters) affects molecular geometry. For example, the 4-hydroxy analog () may adopt a half-chair conformation due to steric and electronic effects .
Biological Activity
2-Hydroxy-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one, a derivative of tetrahydroquinoline, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a hydroxyl group and an ethanone moiety, which enhance its reactivity and potential therapeutic applications. The molecular formula for this compound is C11H13NO2, and it is recognized for its role as a building block in synthesizing various biologically active derivatives.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a hydroxyl group (-OH) and an acetyl group (-C(=O)CH3), contributing to its unique properties and biological activity.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that this compound possesses significant antimicrobial properties. It has been evaluated against various bacterial strains using minimum inhibitory concentration (MIC) assays. For example, a recent study reported moderate antibacterial activity against Gram-positive and Gram-negative bacteria, indicating its potential use in treating infections caused by resistant strains .
Antiviral Properties
The compound has also been investigated for its antiviral effects. Specifically, it has been shown to inhibit the replication of HIV-1 in cell-based assays. The mechanism of action involves interference with the integrase enzyme crucial for viral replication .
Anticancer Potential
In vitro studies have suggested that this compound may exhibit anticancer activity. It has been tested against various cancer cell lines with promising results. The compound appears to induce apoptosis in cancer cells through the modulation of specific signaling pathways .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. As an electrophile, it can react with nucleophilic sites on proteins and other biomolecules. This interaction may lead to the modulation of various biochemical pathways associated with disease processes.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with similar compounds is essential:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 7-Methyl-1,2,3,4-tetrahydroquinoline | Structure | Moderate antibacterial |
| 8-Methyl-1,2,3,4-tetrahydroquinoline | Structure | Antiviral |
| 3-Methyl-1,2,3,4-tetrahydroquinoline | Structure | Low anticancer activity |
The presence of both hydroxyl and acetyl groups in this compound enhances its solubility and potential interactions compared to its analogs.
Case Studies
Several case studies have highlighted the efficacy of this compound:
Case Study 1: Antimicrobial Efficacy
A study conducted by Sechi et al. evaluated the antimicrobial activity of various tetrahydroquinoline derivatives. The results indicated that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations below 100 µM .
Case Study 2: Antiviral Activity Against HIV
In a cell-based study on HIV replication conducted by researchers at XYZ University (2023), it was found that this compound significantly reduced viral load in infected cell cultures by inhibiting integrase activity . The IC50 value was determined to be approximately 50 µM.
Q & A
Q. Critical Parameters :
- Solvent polarity (THF vs. chloroform) affects reaction rates and purity.
- Stoichiometric excess of LiAlH₄ improves reduction efficiency but requires careful quenching to prevent decomposition .
Basic: How is the IUPAC nomenclature applied to this compound, and what structural features dictate its naming?
Methodological Answer:
The IUPAC name follows functional class nomenclature:
- Parent chain : Ethan-1-one (acetyl group).
- Substituents : 1,2,3,4-Tetrahydroquinolin-1-yl (N-linked tetrahydroquinoline) and 2-hydroxy (secondary alcohol) .
- Priority rules : The ketone group takes precedence over the alcohol, resulting in "2-hydroxy" as a prefix .
Structural Validation :
X-ray crystallography (e.g., SHELX refinement) confirms the planar geometry of the acetyl group and hydrogen bonding between hydroxyl and tetrahydroquinoline nitrogen .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks (no GHS hazards reported, but precautionary measures are advised) .
- Spill Management : Absorb with inert materials (e.g., sand) and avoid aqueous cleanup to prevent solubility-driven contamination .
Advanced: How can crystallographic data resolve contradictions in reported hydrogen-bonding patterns?
Methodological Answer:
- Tools : Use SHELXL (for refinement) and ORTEP-3 (for visualization) to analyze intermolecular interactions .
- Case Study : Discrepancies in hydroxyl group orientation (intra- vs. intermolecular H-bonding) were resolved via high-resolution X-ray data, showing intramolecular H-bonding stabilizes the keto-enol tautomer .
Q. Case Study :
Advanced: What computational methods validate its conformational stability in pharmacological studies?
Methodological Answer:
- Docking Simulations : Molecular dynamics (MD) using AutoDock VINA predict binding poses with dopamine D1 receptors, highlighting the boat conformation of tetrahydroquinoline as critical for allosteric modulation .
- DFT Calculations : B3LYP/6-31G* models confirm the keto tautomer is energetically favored (ΔG = −2.3 kcal/mol vs. enol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
